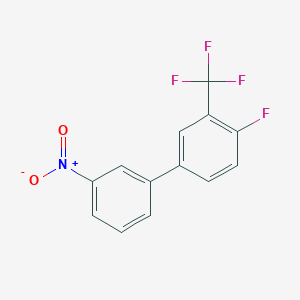
(3E)-8-Chloroocta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-8-Chloroocta-1,3-diene is an organic compound characterized by the presence of a chlorine atom attached to an eight-carbon chain with two double bonds in the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-8-Chloroocta-1,3-diene typically involves the chlorination of octa-1,3-diene. This can be achieved through the addition of chlorine gas to octa-1,3-diene under controlled conditions to ensure the selective formation of the (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 8-chlorooctane.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 8-methoxyocta-1,3-diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Various oxygenated derivatives such as epoxides and alcohols.
Reduction: 8-chlorooctane.
Substitution: 8-methoxyocta-1,3-diene.
科学研究应用
(3E)-8-Chloroocta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which (3E)-8-Chloroocta-1,3-diene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
8-Chlorooctane: Lacks the double bonds present in (3E)-8-Chloroocta-1,3-diene, resulting in different reactivity and applications.
(3E)-8-Bromoocta-1,3-diene: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical behavior and reactivity.
Octa-1,3-diene: The parent compound without the chlorine atom, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both double bonds and a chlorine atom, which confer distinct chemical properties
属性
分子式 |
C8H13Cl |
|---|---|
分子量 |
144.64 g/mol |
IUPAC 名称 |
(3E)-8-chloroocta-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-8H2/b4-3+ |
InChI 键 |
ZTTUKBZCSHLIFL-ONEGZZNKSA-N |
手性 SMILES |
C=C/C=C/CCCCCl |
规范 SMILES |
C=CC=CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)

amine](/img/structure/B13191550.png)


![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)

